molecular formula C9H19NO2S B13239464 4-Ethylcycloheptane-1-sulfonamide

4-Ethylcycloheptane-1-sulfonamide

Cat. No.: B13239464
M. Wt: 205.32 g/mol
InChI Key: PGEAPJYEGJRARG-UHFFFAOYSA-N
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Description

4-Ethylcycloheptane-1-sulfonamide (CAS 1492322-61-8) is a synthetic organic compound belonging to the sulfonamide class, characterized by the molecular formula C₉H₁₉NO₂S and a molecular weight of 205.32 g/mol . This chemical features a seven-membered cycloheptane ring substituted with an ethyl group at the four-position and a sulfonamide functional group (-SO₂NH₂) at the one-position . Sulfonamides are a significant class of compounds in scientific research due to their versatile biological activities and presence in various pharmacologically active molecules . While specific biological data for this compound is not fully established, sulfonamides, in general, are known to exhibit a range of pharmacological activities. These can include anti-carbonic anhydrase and anti-dihydropteroate synthetase properties, making them valuable tools for researching a diverse spectrum of biological targets and disease pathways . It is important to note that sulfonamides are classified into two main groups: antibacterial sulfonamides (which contain an aromatic amine) and non-antibacterial sulfonamides (which lack this group) . The structural features of this compound suggest it is a valuable building block and intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis and exploration of novel sulfonamide derivatives. This product is supplied with a minimum purity of ≥95% . For safe handling, please refer to the associated Safety Data Sheet (SDS). The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4-ethylcycloheptane-1-sulfonamide

InChI

InChI=1S/C9H19NO2S/c1-2-8-4-3-5-9(7-6-8)13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12)

InChI Key

PGEAPJYEGJRARG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC(CC1)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Ethylcycloheptane 1 Sulfonamide and Its Derivatives

Strategic Approaches to Sulfonamide Moiety Construction

The sulfonamide group is a cornerstone in medicinal chemistry, and its synthesis has been a subject of extensive research. thieme-connect.com The construction of this moiety can be approached through various methods, ranging from classical reactions to modern catalytic systems.

Classical Sulfonylation Reactions with Ammonia (B1221849) Surrogates

The traditional and most common method for synthesizing primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate. acs.orgnih.gov This method is often high-yielding; however, it is not without its drawbacks. nih.gov The requisite sulfonyl chlorides can be sensitive to moisture and may not be readily available due to the harsh acidic and oxidizing conditions required for their synthesis. acs.orgnih.gov Furthermore, handling gaseous ammonia presents logistical challenges, and the use of solid or liquid ammonia surrogates can diminish atom and step economy. acs.orgnih.gov

Reagent/ConditionAdvantageDisadvantage
Sulfonyl Chloride + Ammonia High yieldMoisture-sensitive starting material, handling of gaseous ammonia acs.orgnih.gov
Sulfonyl Chloride + Ammonia Surrogate Avoids gaseous ammoniaReduced atom and step economy acs.orgnih.gov

Modern Catalytic Methods in Sulfonamide Synthesis

To overcome the limitations of classical methods, significant research has focused on developing modern catalytic approaches for sulfonamide synthesis. These methods often offer milder reaction conditions, broader substrate scope, and improved efficiency.

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-nitrogen bonds, a key step in the synthesis of many sulfonamides. rsc.org These methods provide an alternative to traditional approaches that often require harsh conditions. acs.org

Palladium Catalysis: Palladium-catalyzed methods have been developed for the preparation of sulfonamides under mild conditions with significant functional group tolerance. nih.gov One approach involves the coupling of aryl iodides with a sulfur dioxide surrogate, which can then be converted to the sulfonamide in a one-pot process. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed C-N cross-coupling of sulfonamides with (hetero)aryl chlorides has been reported, a transformation previously only achievable with palladium catalysis. nih.gov This method utilizes air-stable pre-catalysts and demonstrates a broad scope for (pseudo)halide electrophiles. nih.gov Nickel-catalyzed photoredox reactions using tert-butylamine (B42293) as a bifunctional additive that acts as both a base and a ligand have also been developed. acs.org

Copper Catalysis: Copper-catalyzed C-H amidation has been used for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.de

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods, and sulfonamide synthesis is no exception.

Water as a Solvent: A facile and environmentally benign method for synthesizing sulfonamides has been developed using water as the solvent. rsc.org This approach uses equimolar amounts of the amino compound and arylsulfonyl chloride, omitting the need for organic bases and simplifying product isolation to filtration after acidification. rsc.org

Catalysis: Catalysis is a fundamental principle of green chemistry as it can lower the activation energy of reactions, thereby reducing byproducts and waste. sci-hub.se Palladium-catalyzed three-component coupling reactions represent a breakthrough in this area. sci-hub.se

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been explored to accelerate reactions and improve yields in a more environmentally friendly manner. nih.gov Microwave heating, for instance, can facilitate the "Borrowing Hydrogen" strategy for C-N bond formation from alcohols and amines, often eliminating the need for a solvent and reducing reaction times. researchgate.net

Stereoselective and Regioselective Synthesis of 4-Ethylcycloheptane Scaffolds

The synthesis of the 4-ethylcycloheptane portion of the target molecule presents its own set of challenges, particularly concerning the control of stereochemistry and regiochemistry.

The regioselective synthesis of substituted cycloheptane (B1346806) scaffolds is an area of active research. For instance, the Paternò-Büchi reaction between benzaldehyde (B42025) and trimethylsilyloxycyclopentene has been used to create bicyclic structures that can undergo selective ring-opening to yield functionalized cycloheptanes. researchgate.net

Enantioselective Approaches to Cycloheptane Ring Formation

Achieving enantioselectivity in the formation of the cycloheptane ring is critical for accessing specific stereoisomers of 4-ethylcycloheptane-1-sulfonamide. While the literature on the enantioselective synthesis of the specific 4-ethylcycloheptane scaffold is limited, general strategies for the asymmetric synthesis of seven-membered rings can be applied.

One such strategy involves the enantioselective deprotonation of Cs-symmetric cyclohept-4-enone oxides to form a cyclopropane (B1198618) ring, which can then be further manipulated. doi.org Another approach is the use of organocatalysis to activate cyclopropane scaffolds, which can then undergo ring-opening and cyclization to form enantioenriched products. rsc.org Additionally, rhodium(I)-catalyzed cyclocarbonylation reactions of axially chiral allenes have been employed to synthesize 5,7-bicyclic ring systems with high enantioselectivity. nih.gov

MethodKey FeaturePotential Application to 4-Ethylcycloheptane
Enantioselective Deprotonation Uses a chiral base to deprotonate a prochiral starting material. doi.orgCould be adapted to create a chiral cycloheptane precursor.
Organocatalytic Ring-Opening/Cyclization Employs a chiral organocatalyst to control the stereochemical outcome of the reaction. rsc.orgCould be used to construct the chiral cycloheptane ring from an achiral precursor.
Rh(I)-Catalyzed Cyclocarbonylation Utilizes a chiral rhodium catalyst to induce asymmetry in the formation of a bicyclic system containing a seven-membered ring. nih.govCould potentially be used to generate an enantiomerically enriched cycloheptane derivative.

Directed Functionalization at C-4 and C-1 Positions of the Cycloheptane Ring

The precise introduction of functional groups at specific positions on a cycloalkane ring is a formidable challenge in organic synthesis. For this compound, the key is the selective functionalization at the C-1 and C-4 positions.

One theoretical approach involves the use of a directing group to control the position of C-H functionalization. nih.gov A carboxylic acid group, for instance, can direct the arylation of γ-methylene C-H bonds in cycloalkanes. nih.gov A hypothetical synthetic sequence could commence with cycloheptane carboxylic acid. This starting material could undergo a directed C-H activation at the C-4 position to introduce the ethyl group. Subsequent conversion of the carboxylic acid at the C-1 position to a sulfonamide would yield the target molecule.

Alternatively, a pre-existing functional group on the cycloheptane ring can be used to direct the introduction of the second substituent. For instance, starting with a cycloheptanone, an ethyl group could be introduced at the C-4 position via a conjugate addition reaction. The ketone at C-1 could then be transformed into the desired sulfonamide group through a series of steps, including reductive amination followed by sulfonylation. The regioselectivity of such reactions is crucial and often depends on the careful choice of reagents and reaction conditions. acs.org

A summary of potential directing groups and their targeted positions for the functionalization of a cycloheptane ring is presented in Table 1.

Directing GroupTargeted PositionPotential Transformation
Carboxylic Acidγ-position (C-4)C-H Ethylation
Ketoneα- or β-positionIntroduction of various functional groups
Amineβ- or γ-positionC-H Functionalization

Multi-Component and Cascade Reaction Strategies for Integral Synthesis

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of atom economy and step efficiency by combining multiple bond-forming events in a single operation. rsc.orgnih.govnumberanalytics.comnih.govfrontiersin.org Designing an MCR for the synthesis of this compound would involve the convergent assembly of three or more simple starting materials.

A hypothetical MCR could involve the reaction of a 1,6-dicarbonyl compound, an amine, and a source of the ethyl group in a process that forms and functionalizes the cycloheptane ring simultaneously. While specific MCRs for this target are not established, the principles of reactions like the Ugi or Passerini reaction, which combine multiple components to create complex molecules, provide a conceptual framework. nih.gov

Cascade reactions, where the product of one reaction becomes the substrate for the next in a single pot, are also a powerful tool for constructing complex cyclic systems. nih.govnih.gov A potential cascade strategy for this compound could start with an acyclic precursor containing both the ethyl and a latent sulfonamide functionality. An intramolecular cyclization could then be triggered to form the seven-membered ring. For example, a carefully designed diene could undergo a ring-closing metathesis followed by functional group manipulation to install the sulfonamide.

Table 2 outlines a theoretical multi-component reaction for the synthesis of a substituted cycloheptane derivative, illustrating the potential for rapid assembly of the core structure.

Component 1Component 2Component 3CatalystProduct
1,6-HeptanedialEthyl GrignardAmmoniaLewis Acid4-Ethylcycloheptylamine derivative

Synthetic Route Optimization and Efficiency Analysis

The optimization of a synthetic route is a critical aspect of chemical manufacturing, aiming to maximize yield, minimize waste, and ensure economic viability. For a multi-step synthesis of this compound, each step would need to be individually optimized.

Key parameters for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time. For instance, in the sulfonylation step, different bases and solvents can have a significant impact on the reaction yield and purity of the product. researchgate.netsphinxsai.com The use of greener solvents and catalysts is also a major consideration in modern synthetic chemistry. researchgate.net

MetricRoute A (Linear Synthesis)Route B (Convergent MCR)
Number of Steps52
Overall Yield30%65%
Atom Economy45%75%
E-Factor2510

Conformational Analysis and Dynamics of 4 Ethylcycloheptane 1 Sulfonamide

Theoretical and Computational Approaches to Cycloheptane (B1346806) Conformational Landscapes

The conformational flexibility of cycloheptane is significantly greater than that of its more rigid six-membered counterpart, cyclohexane (B81311). Its landscape is characterized by a series of low-energy conformations that can interconvert with relative ease. Computational chemistry provides a powerful lens through which to explore this complex potential energy surface. nih.gov

Pseudorotational Equilibria in the Cycloheptane Ring System

Unlike the simple chair-to-chair interconversion of cyclohexane, cycloheptane exhibits a more complex dynamic process known as pseudorotation. yale.edu This process involves continuous, low-energy torsional changes that allow the molecule to move through a series of conformations without passing through a high-energy planar state. The cycloheptane ring system is primarily described by two families of conformations: the chair-twist-chair and the boat-twist-boat families. acs.org

The pseudorotational pathway allows for the interconversion of multiple conformers within each family. For the parent cycloheptane, the twist-chair conformation is generally considered the most stable, being slightly lower in energy than the chair form. researchgate.net The boat and twist-boat conformations are typically higher in energy. The continuous nature of these interconversions means that cycloheptane and its derivatives are often present as a dynamic equilibrium of multiple conformers at room temperature. yale.eduacs.org

Influence of Ethyl and Sulfonamide Substituents on Ring Conformations (Chair, Twist-Chair, Twist-Boat)

The introduction of substituents onto the cycloheptane ring significantly influences the relative energies of the various conformations. The preferred positions of the ethyl and sulfonamide groups in 4-Ethylcycloheptane-1-sulfonamide will be dictated by the drive to minimize steric and torsional strain.

Ethyl Group: The ethyl group, like other alkyl groups, will preferentially occupy a position that minimizes steric interactions with the rest of the ring. In substituted cyclohexanes, larger alkyl groups have a strong preference for the equatorial position to avoid 1,3-diaxial interactions. msu.eduyoutube.com A similar principle applies to cycloheptane, where pseudo-equatorial positions are generally favored over pseudo-axial ones to reduce steric hindrance. researchgate.net The ethyl group at the C-4 position will therefore favor conformations where it is in a pseudo-equatorial orientation.

Quantitative Characterization of Conformational Energetics

To quantify the conformational preferences, theoretical calculations are employed to determine the energies associated with different spatial arrangements of the molecule.

Ring Strain Energy Calculations

Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing of bonds (torsional strain), and non-bonded interactions across the ring (transannular strain). libretexts.orgresearchgate.net Cycloheptane possesses a moderate amount of ring strain compared to the strain-free cyclohexane. yale.edulibretexts.org This strain is a combination of torsional strain from some eclipsed C-H bonds and transannular strain. libretexts.org

Table 1: Illustrative Strain Energies of Cycloalkanes

CycloalkaneRing SizeTotal Strain Energy (kcal/mol)
Cyclopropane (B1198618)327.5
Cyclobutane426.3
Cyclopentane56.2
Cyclohexane60
Cycloheptane 7 6.2
Cyclooctane89.7

Note: These are general values for the parent cycloalkanes and serve as a reference. The actual strain energy for this compound would require specific computational analysis.

Potential Energy Surface Mapping and Reaction Paths

A potential energy surface (PES) maps the energy of a molecule as a function of its geometry. nih.gov For a flexible molecule like this compound, the PES is complex, with multiple minima corresponding to stable conformers and saddle points representing the transition states between them. researchgate.netrsc.org

Computational methods can be used to explore the PES and identify the lowest energy conformations and the energy barriers for interconversion. youtube.com The reaction paths on the PES would illustrate the pseudorotational pathways for the interconversion of different chair, twist-chair, and twist-boat conformations. For this compound, the global minimum on the PES would likely correspond to a twist-chair conformation with both substituents in pseudo-equatorial positions. The energy barriers between different conformers would determine the rate of interconversion.

Dynamic Conformational Interconversions

At room temperature, this compound will exist as a dynamic equilibrium of multiple conformations. The molecule will continuously interconvert between different twist-chair and twist-boat forms through low-energy pseudorotational pathways. acs.orgnih.gov The relative populations of these conformers are determined by their free energy differences, which are influenced by the steric and electronic effects of the ethyl and sulfonamide substituents.

The energy barriers for these interconversions are generally low, allowing for rapid conformational changes. nih.gov Techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy could potentially be used to study these dynamic processes, although such data is not available for this specific compound. The rate of interconversion would be dependent on the height of the energy barriers on the potential energy surface.

Ring Inversion Pathways and Barriers

The cycloheptane ring is highly flexible and exists as a dynamic equilibrium of several conformations. Unlike the rigid chair conformation of cyclohexane, cycloheptane's most stable conformations are the twist-chair (TC) and twist-boat (TB) forms. researchgate.netscispace.com The chair (C) and boat (B) conformations of cycloheptane are not energy minima but rather represent transition states in the interconversion between the more stable twist forms. researchgate.net

The process of ring inversion in cycloheptane involves the interconversion between these various conformations. The primary pathway for the interconversion of the twist-chair conformers involves passing through a higher-energy boat or chair transition state. libretexts.org For cycloheptane itself, the energy barrier for the interconversion of its various conformations is relatively low, estimated to be around 3 kcal/mol, which allows for rapid conformational changes at room temperature. libretexts.org Access to the dynamic pseudorotational platform from the chair conformer requires an activation energy of approximately 3.5 Kcal, highlighting the fluxional nature of cycloheptane. biomedres.us

In this compound, the presence of two substituents is expected to influence the energy barriers of these inversion pathways. The ethyl group at the C4 position and the sulfonamide group at the C1 position will introduce steric and electronic effects that can stabilize or destabilize certain transition states. For instance, a pathway that forces one of the bulky substituents into a sterically hindered position, such as an axial-like orientation in a transition state, will have a higher energy barrier compared to a pathway that avoids such unfavorable interactions.

The relative stability of the various conformers of a substituted cycloheptane can be qualitatively predicted by considering the steric bulk of the substituents and their preference for pseudo-equatorial positions. In the case of this compound, both the ethyl and sulfonamide groups are expected to preferentially occupy pseudo-equatorial positions to minimize steric strain. The sulfonamide group, in particular, can exhibit specific conformational preferences due to the stereoelectronic effects associated with the S-N bond. nih.gov

To illustrate the potential energy differences, we can draw an analogy from the well-studied cyclohexane system, although it is important to note that the energetic penalties in the more flexible cycloheptane ring may differ. The following table provides the A-values (conformational free energy differences) for methyl and a generic amino group in cyclohexane, which can offer a rough estimate of the steric demands of the substituents in this compound.

SubstituentA-value (kcal/mol) in Cyclohexane
-CH₃ (as a proxy for -CH₂CH₃)~1.7
-NH₂ (as a proxy for -SO₂NH₂)~1.2 - 1.6
Data derived from general organic chemistry principles.

These values highlight that placing these substituents in an axial-like position incurs a significant energetic cost. Therefore, the ring inversion pathways that lead to conformers with axial substituents will be less favorable.

Pseudorotation Dynamics and Fluxional Behavior

A key feature of the cycloheptane ring system is its pseudorotation, a process of continuous conformational change where the ring appears to rotate, but without any actual angular momentum. researchgate.net This fluxional behavior allows for the interconversion of equivalent twist-chair and twist-boat conformations through low-energy pathways. scispace.com For the parent cycloheptane, the family of chair forms can readily interconvert through pseudorotation. scispace.com

In this compound, the substituents will modulate this pseudorotation. The presence of the ethyl and sulfonamide groups breaks the symmetry of the cycloheptane ring, meaning that the different twist-chair and twist-boat conformations are no longer energetically equivalent. The pseudorotation pathway will therefore be biased towards conformations where the bulky substituents occupy sterically favorable pseudo-equatorial positions.

The dynamics of this pseudorotation can be conceptualized as a journey on a potential energy surface. The valleys of this surface correspond to the more stable conformers (likely twist-chairs with equatorial substituents), while the hills represent the higher-energy transition states. The ethyl and sulfonamide groups will effectively "tilt" this energy surface, making certain regions more accessible than others.

The following table outlines the expected preferred and disfavored conformational arrangements for this compound during pseudorotation.

Conformation FeatureRelative StabilityRationale
Ethyl group in pseudo-equatorial positionHighMinimizes steric interactions.
Ethyl group in pseudo-axial positionLowSignificant steric strain.
Sulfonamide group in pseudo-equatorial positionHighMinimizes steric and potential dipolar repulsions.
Sulfonamide group in pseudo-axial positionLowSignificant steric strain and potential unfavorable interactions.
Gauche interactions between substituentsIntermediate to LowThe relative positioning of the 1,4-substituents will influence stability.

The fluxional behavior of this compound at room temperature would likely involve rapid pseudorotation between the various low-energy twist-chair conformations where both substituents are in pseudo-equatorial positions. The energy barriers for these interconversions are expected to be low, though likely slightly higher than in unsubstituted cycloheptane due to the need to move the substituents. Spectroscopic techniques, such as variable-temperature NMR, would be invaluable in experimentally determining the energy barriers and the populations of the different conformers at equilibrium.

Advanced Spectroscopic Elucidation of Molecular Structure in 4 Ethylcycloheptane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and connectivity of atoms within a molecule. For 4-Ethylcycloheptane-1-sulfonamide, a combination of one-dimensional and two-dimensional NMR techniques would be employed to fully characterize its structure. Due to the conformational flexibility of the seven-membered ring, the NMR spectra are expected to be complex, potentially showing broad signals at room temperature. Low-temperature NMR studies could help to resolve individual conformers.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit signals corresponding to the ethyl group, the cycloheptane (B1346806) ring protons, and the sulfonamide NH₂ protons. The cycloheptane ring protons would likely appear as a series of complex, overlapping multiplets in the range of 1.2-2.0 ppm. The proton at C1, being attached to the carbon bearing the sulfonamide group, would be deshielded and is expected to resonate further downfield, around 3.0-3.5 ppm. The methylene protons of the ethyl group are predicted to appear as a quartet around 1.4-1.6 ppm, coupled to the methyl protons which would be a triplet around 0.9-1.0 ppm. The two protons of the primary sulfonamide group (SO₂NH₂) are expected to appear as a broad singlet, typically in the range of 4.5-5.5 ppm, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of distinct carbon environments. For this compound, nine distinct carbon signals are expected. The carbon atom C1, attached to the electron-withdrawing sulfonamide group, would be the most deshielded of the aliphatic carbons, with a predicted chemical shift in the range of 60-65 ppm. The carbons of the cycloheptane ring are expected to resonate between 25 and 40 ppm. The methylene carbon of the ethyl group is predicted to be around 28-32 ppm, while the methyl carbon would appear at approximately 10-15 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H on NH₂4.5 - 5.5 (br s, 2H)-
H-13.0 - 3.5 (m, 1H)60 - 65
H-2, H-71.5 - 2.0 (m, 4H)35 - 40
H-3, H-61.3 - 1.8 (m, 4H)28 - 33
H-41.2 - 1.7 (m, 1H)32 - 37
H-51.2 - 1.7 (m, 2H)25 - 30
-CH₂- (ethyl)1.4 - 1.6 (q, 2H)28 - 32
-CH₃ (ethyl)0.9 - 1.0 (t, 3H)10 - 15

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. Cross-peaks would be expected between adjacent protons in the cycloheptane ring, confirming their connectivity. For example, H-1 would show correlations to the H-2 and H-7 protons. Similarly, the methylene protons of the ethyl group would show a correlation to the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.2 ppm (H-1) would correlate with the carbon signal at ~62 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. Key HMBC correlations would be expected from the NH₂ protons to C-1, and from the ethyl group protons to C-4 and C-5 of the cycloheptane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about which protons are close to each other in space, which is critical for determining the stereochemistry and preferred conformation of the flexible cycloheptane ring. For instance, NOE/ROE correlations between the ethyl group protons and certain protons on the cycloheptane ring would help to establish the orientation of the ethyl group (axial vs. equatorial in a preferred chair-like or boat-like conformation). Due to the potential for the molecule to be in an intermediate molecular weight regime where NOE signals can be weak or absent, ROESY might provide more reliable data.

Predicted 2D NMR Correlations:

ExperimentKey Expected CorrelationsInformation Gained
COSY H-1 ↔ H-2, H-7; H-2 ↔ H-3; etc. (within the ring); -CH₂- ↔ -CH₃ (ethyl)Proton-proton connectivity
HSQC H-1 ↔ C-1; H-2 ↔ C-2; etc.; -CH₂- ↔ C-ethyl-CH₂; -CH₃ ↔ C-ethyl-CH₃Direct proton-carbon attachments
HMBC NH₂ ↔ C-1; H-2, H-7 ↔ C-1; Ethyl protons ↔ C-3, C-4, C-5Long-range proton-carbon connectivity
NOESY/ROESY Between protons on the ethyl group and specific protons on the cycloheptane ringThrough-space proximity and conformation

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the sulfonamide and the alkyl groups. The key characteristic bands are predicted as follows:

N-H stretching: Two distinct bands are expected for the primary sulfonamide group in the region of 3400-3200 cm⁻¹. The asymmetric stretching vibration typically appears at a higher frequency than the symmetric stretching vibration.

S=O stretching: The sulfonamide group will exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, predicted to be in the ranges of 1350-1310 cm⁻¹ and 1170-1140 cm⁻¹, respectively.

C-H stretching: The C-H stretching vibrations of the cycloheptane and ethyl groups would appear in the region of 3000-2850 cm⁻¹.

S-N stretching: A medium to strong band corresponding to the S-N stretch is expected in the 950-900 cm⁻¹ region.

Raman spectroscopy would provide complementary information to the FT-IR data. The S=O stretching vibrations are also expected to be strong in the Raman spectrum. The C-H and C-C vibrations of the alkyl framework would also be observable.

Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to enhance the Raman signal of the molecule by adsorbing it onto a nanostructured metal surface (e.g., silver or gold). This technique could provide more detailed information about the orientation of the molecule on the surface, as the enhancement is greatest for the vibrational modes of the parts of the molecule closest to the surface.

Predicted Vibrational Frequencies:

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H asymmetric stretch3380 - 3340Weak
N-H symmetric stretch3280 - 3240Weak
C-H stretch (alkyl)3000 - 2850Strong
S=O asymmetric stretch1350 - 1310Strong
S=O symmetric stretch1170 - 1140Strong
S-N stretch950 - 900Medium

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound (C₉H₁₉NO₂S), the expected molecular weight is approximately 205.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 205 would likely be observed. The fragmentation of the cycloalkane ring is expected to proceed via the loss of small neutral molecules, such as ethene (loss of 28 Da) or propene (loss of 42 Da). Cleavage of the ethyl group would lead to a fragment corresponding to the loss of an ethyl radical (loss of 29 Da).

A key fragmentation pathway for the sulfonamide moiety would be the cleavage of the C-S bond, leading to the formation of a cycloheptyl cation or related fragments. The loss of SO₂ (64 Da) is a common fragmentation pathway for sulfonamides.

Under softer ionization conditions, such as electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 206 would be the predominant species in the positive ion mode. Tandem mass spectrometry (MS/MS) of this ion would induce fragmentation, likely involving the loss of ammonia (B1221849) (17 Da), water (18 Da), and sulfur dioxide (64 Da).

Predicted Mass Spectrometry Fragments:

m/zProposed Fragment Identity
205[M]⁺˙ (Molecular ion)
176[M - C₂H₅]⁺ (Loss of ethyl group)
141[M - SO₂]⁺˙ (Loss of sulfur dioxide)
125[C₉H₁₇]⁺ (Loss of NHSO₂)
97[C₇H₁₃]⁺ (Cycloheptyl fragment)
81[SO₂NH]⁺
79[SO₂NH₂]⁺

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. In the analysis of this compound (C₉H₁₉NO₂S), HRMS provides an exact mass measurement, which confirms its molecular formula. chemscene.com The high precision of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Parameter Value
Molecular FormulaC₉H₁₉NO₂S
Molecular Weight205.32
Exact Mass205.1136
M+H+206.1214

This table is interactive. Users can sort and filter the data.

Fragmentation Pattern Analysis for Structural Features

The study of fragmentation patterns in mass spectrometry offers a detailed view of a molecule's structural components. When this compound is subjected to ionization, it breaks apart into smaller, charged fragments. The analysis of these fragments helps to piece together the original molecular structure.

Proposed Fragment m/z Structural Information
[M-C₂H₅]⁺176Loss of the ethyl group
[M-SO₂NH₂]⁺126Loss of the sulfonamide group
[C₇H₁₃]⁺97Cycloheptyl ring fragment

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X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the absolute configuration of chiral molecules and obtaining precise measurements of bond lengths and angles. mdpi.comesrf.fr For this compound, which may exist as different stereoisomers, SC-XRD would be crucial for identifying the specific arrangement of atoms in space. This technique would reveal the conformation of the cycloheptane ring, which is known to adopt several low-energy conformations, and the orientation of the ethyl and sulfonamide substituents.

Although a specific crystal structure for this compound has not been reported in the searched scientific literature, data from similar sulfonamide-containing compounds show characteristic S-N and S-O bond lengths. nih.gov

Parameter Expected Value Range (Å)
S-N Bond Length1.60 - 1.65
S-O Bond Length1.42 - 1.45
C-S Bond Length1.75 - 1.80

This table is interactive. Users can sort and filter the data.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. nih.govicdd.comnist.gov It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This technique is valuable for identifying the crystalline form (polymorph) of a compound and assessing its purity. For this compound, PXRD would be used to ensure the uniformity of the crystalline material and to detect the presence of any amorphous content or different crystalline phases. Each polymorph would exhibit a unique PXRD pattern, defined by the positions and intensities of the diffraction peaks.

Computational Chemistry and Theoretical Characterization of 4 Ethylcycloheptane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone. For sulfonamides, these calculations are crucial for understanding their biological activities and for the rational design of new therapeutic agents. tandfonline.comajchem-b.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of sulfonamides due to its favorable balance of accuracy and computational cost. tandfonline.comtandfonline.com DFT methods are used to investigate the electronic properties, molecular structure, and reactivity of these compounds. The B3LYP functional is a commonly employed hybrid functional that has shown good performance for sulfonamide systems. tandfonline.comtandfonline.com

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For sulfonamides, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in studies of benzenesulfonamide (B165840) derivatives, DFT calculations have been used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. tandfonline.com

Vibrational frequency analysis is typically performed following geometry optimization. This analysis serves two main purposes: it confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (e.g., IR and Raman) that can be compared with experimental spectra to validate the computational model. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Sulfonamide (Benzenesulfonamide) from DFT Calculations (Note: These are representative values and would be specifically calculated for 4-Ethylcycloheptane-1-sulfonamide in a dedicated study.)

ParameterBond/AngleCalculated Value
Bond LengthS-N~1.65 Å
S=O~1.45 Å
C-S~1.78 Å
Bond AngleO=S=O~120°
N-S-C~107°
Dihedral AngleC-S-N-HVaries with conformation

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. tandfonline.com For sulfonamides, FMO analysis helps to identify the sites susceptible to nucleophilic and electrophilic attack. researchgate.netresearchgate.netnih.gov

Table 2: Representative Frontier Molecular Orbital Energies for a Sulfonamide Derivative (Note: Values are illustrative and would be specific to the compound and computational level of theory.)

Molecular OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
HOMO-LUMO Gap (ΔE)6.3

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. libretexts.orgavogadro.cc The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with lone pairs on electronegative atoms (like the oxygen and nitrogen atoms of the sulfonamide group) and are susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas, such as the hydrogen atoms of the sulfonamide N-H group, making them prone to nucleophilic attack.

Green regions denote neutral or near-zero potential.

For sulfonamides, MEP maps highlight the electrophilic and nucleophilic sites, which is crucial for understanding their interactions with biological targets. tandfonline.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide detailed information about a molecule in a static, minimum-energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different conformations and the study of dynamic processes. nih.govnih.gov

For a flexible molecule like this compound, which possesses a seven-membered ring and an ethyl group, numerous conformations are possible. MD simulations are essential for:

Conformational Sampling: Identifying the most populated and energetically favorable conformations in a given environment (e.g., in a solvent like water).

Studying Dynamic Behavior: Understanding how the molecule flexes, bends, and interacts with its surroundings over time. This is particularly important for predicting how a drug molecule might bind to a receptor, as both the ligand and the protein are flexible. frontiersin.org

Solvation Effects: MD simulations can explicitly include solvent molecules, providing a more realistic model of the molecule's behavior in solution.

In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex, providing a more dynamic picture of the binding interactions than can be obtained from molecular docking alone. nih.govfrontiersin.org

Exploration of Conformational Space in Solution and Gas Phase

In the gas phase, the intrinsic conformational preferences of the molecule are governed by intramolecular forces, such as van der Waals interactions and the minimization of torsional strain. For this compound, the twist-chair conformation of the cycloheptane (B1346806) ring is predicted to be the most stable, as it effectively minimizes both angle and torsional strain. researchgate.net The ethyl and sulfonamide substituents can occupy either axial or equatorial positions, leading to a number of possible diastereomers. The relative energies of these conformers would be influenced by the steric bulk of the substituents. Generally, equatorial positions are favored for bulky groups to minimize steric hindrance.

The introduction of a solvent can significantly alter the conformational equilibrium. In solution, the relative energies of the conformers will be influenced by the polarity of the solvent and its ability to form hydrogen bonds with the sulfonamide group. Solvation models, such as the Polarizable Continuum Model (PCM), are often employed in computational studies to account for these effects. It is anticipated that polar solvents would stabilize conformers where the polar sulfonamide group is more exposed, potentially altering the gas-phase conformational preferences.

A systematic conformational search using computational methods like molecular mechanics (MM) followed by higher-level quantum mechanical (QM) calculations (e.g., Density Functional Theory - DFT) would be necessary to fully characterize the conformational space of this compound. The results of such a search would provide the relative energies of all stable conformers and the energy barriers for their interconversion.

Table 1: Theoretical Conformational Analysis of Substituted Cycloheptane Derivatives

ConformerRelative Energy (kcal/mol) - Gas Phase (Illustrative)Key Dihedral Angles (Illustrative)
Twist-Chair (equatorial ethyl, equatorial sulfonamide)0.00C1-C2-C3-C4: ~55°, C4-C5-C6-C7: ~-80°
Twist-Chair (axial ethyl, equatorial sulfonamide)1.5 - 2.5Varies
Chair (equatorial ethyl, equatorial sulfonamide)0.5 - 1.5C1-C2-C3-C4: ~60°, C4-C5-C6-C7: ~60°
Boat> 3.0High torsional strain

Note: This table presents illustrative data based on the known conformational preferences of substituted cycloheptanes. Specific values for this compound would require dedicated computational studies.

Analysis of Intramolecular Interactions and Dynamic Equilibria

The conformational preferences of this compound are dictated by a delicate balance of intramolecular interactions. These include:

Steric Strain: Arising from the repulsion between the bulky ethyl group and the sulfonamide group with the hydrogen atoms on the cycloheptane ring. This is particularly significant in conformers where the substituents are in axial positions.

Torsional Strain: Resulting from the eclipsing of bonds on adjacent carbon atoms. The puckering of the cycloheptane ring serves to alleviate this strain. libretexts.orglumenlearning.com

Transannular Strain: A specific type of steric strain that occurs in medium-sized rings, where atoms on opposite sides of the ring come into close proximity. libretexts.orglumenlearning.com

Intramolecular Hydrogen Bonding: The sulfonamide group has both a hydrogen bond donor (the -NH2 group) and acceptors (the oxygen atoms). While less common in the gas phase, in certain conformations, an intramolecular hydrogen bond could form between the sulfonamide protons and the oxygen atoms, or potentially with the pi-system of the ethyl group, although the latter would be very weak.

The dynamic equilibrium between the different conformers is a key feature of this molecule. The low energy barriers for interconversion mean that at room temperature, this compound will exist as a mixture of several conformers. Understanding this dynamic behavior is crucial, as the biological activity or physical properties of the compound may be dependent on a specific conformation.

Theoretical Descriptors for Structure-Activity/Property Relationship (SAR/SPR) Studies

SAR and SPR studies aim to correlate the structural or property descriptors of a molecule with its biological activity or physical properties. nih.gov For this compound, a range of theoretical descriptors can be calculated to aid in such studies.

Topological and Electronic Descriptors

Topological descriptors are numerical values derived from the molecular graph of a compound, encoding information about the size, shape, and branching of the molecule. Electronic descriptors, on the other hand, provide insights into the electronic distribution and reactivity of the molecule.

Table 2: Key Topological and Electronic Descriptors for SAR/SPR Studies

Descriptor TypeDescriptor NameDescriptionRelevance to this compound
Topological Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Related to the overall size and diffusion properties.
Wiener IndexA distance-based topological index that reflects the branching of the molecule.Can correlate with physical properties like boiling point.
Kier & Hall Shape IndicesDescribe the shape of the molecule in a quantitative manner.Important for understanding how the molecule fits into a binding site.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and interactions with polar environments.
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicate the molecule's ability to donate or accept electrons, which is crucial for reactivity.
Molecular Electrostatic Potential (MEP)A map of the electrostatic potential on the surface of the molecule.Identifies regions of positive and negative potential, which are key for intermolecular interactions.
Partial Atomic ChargesThe distribution of electron density among the atoms in the molecule.Helps in understanding electrostatic interactions and the reactivity of specific atoms.

These descriptors can be calculated using various computational chemistry software packages and can be used to build quantitative structure-activity relationship (QSAR) models. For instance, the lipophilicity of the molecule, often estimated by the calculated logP value, is a crucial parameter for drug-like molecules and is influenced by both topological and electronic factors.

Conformational Descriptors (e.g., Cremer-Pople Puckering Coordinates)

Given the conformational flexibility of the cycloheptane ring, it is essential to use descriptors that can quantify its three-dimensional shape. The Cremer-Pople puckering coordinates provide a powerful tool for this purpose. aip.orgnih.govsmu.edu They describe the deviation of the ring atoms from a mean plane, allowing for a precise and quantitative description of the ring's conformation. researchgate.netacs.org

For a seven-membered ring, there are four puckering coordinates: q2, q3, φ2, and φ3. The puckering amplitudes (q2 and q3) describe the extent of puckering, while the phase angles (φ2 and φ3) describe the type of pucker (e.g., chair, boat, twist-chair).

Table 3: Cremer-Pople Puckering Coordinates for Idealized Cycloheptane Conformations

ConformationPuckering Amplitude (q2) (Å)Puckering Amplitude (q3) (Å)Phase Angle (φ2) (°)Phase Angle (φ3) (°)
Chair (C_s)> 00--
Boat (C_s)0> 0--
Twist-Chair (C_2)> 0> 0VariesVaries
Twist-Boat (C_2)> 0> 0VariesVaries

Note: This table presents idealized values. The actual Cremer-Pople coordinates for the conformers of this compound would be influenced by the substituents.

By calculating the Cremer-Pople coordinates for the various low-energy conformers of this compound, it is possible to precisely define the shape of the cycloheptane ring in each case. This information is invaluable for SAR/SPR studies, as the specific three-dimensional arrangement of the pharmacophoric features (the sulfonamide and ethyl groups) will be determined by the ring's conformation. For example, the distance between the ethyl group and the sulfonamide group, a key parameter for receptor binding, will vary significantly between different conformers. Therefore, a thorough understanding of the conformational landscape, as described by the Cremer-Pople puckering coordinates, is a prerequisite for any meaningful SAR/SPR investigation of this compound.

Crystal Engineering and Supramolecular Assembly of 4 Ethylcycloheptane 1 Sulfonamide Derivatives

Intermolecular Interactions in the Solid State

The spatial arrangement of molecules in the crystalline state of 4-ethylcycloheptane-1-sulfonamide and its derivatives is primarily governed by a network of intermolecular forces. The specific nature and directionality of these interactions are fundamental to the resulting solid-state structure and its macroscopic properties.

Hydrogen Bonding Networks Involving the Sulfonamide Group

The sulfonamide functional group (-SO₂NH₂) is a powerful and reliable motif for directing crystal packing due to its capacity to form strong hydrogen bonds. The nitrogen atom provides two acidic protons (N-H), acting as hydrogen bond donors, while the two oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. This dual functionality facilitates the creation of robust and predictable hydrogen-bonding patterns that extend throughout the crystal lattice.

In the solid state of primary sulfonamides like this compound, the most prevalent and stable hydrogen-bonding motif is the formation of a dimer. This occurs when two molecules associate through a pair of N-H···O hydrogen bonds, creating a characteristic eight-membered ring structure, which is described by the graph-set notation R²₂(8). This dimeric synthon is a cornerstone of the supramolecular assembly in many sulfonamide-containing crystals.

Role of Non-Covalent Interactions (e.g., π-stacking) in Crystal Packing

Van der Waals forces, which are present between all atoms, contribute significantly to the cohesive energy of the crystal. The aliphatic cycloheptane (B1346806) and ethyl moieties provide a substantial surface area for these non-directional dispersive forces. Furthermore, weaker C-H···O hydrogen bonds can form, where carbon atoms from the cycloalkyl ring act as weak donors to the sulfonyl oxygen acceptors. While individually less energetic than classical hydrogen bonds, the cumulative effect of these numerous C-H···O interactions provides a significant stabilizing contribution to the final crystal packing arrangement.

Supramolecular Synthons of the Sulfonamide Moiety

The concept of supramolecular synthons provides a framework for understanding and predicting how molecules will assemble in the solid state. These are robust, identifiable structural units formed by reliable intermolecular interactions.

Primary and Secondary Sulfonamide Synthons

The sulfonamide group is recognized as a highly reliable supramolecular synthon in crystal engineering. For primary sulfonamides (R-SO₂NH₂), such as the title compound, the most dependable synthon is the hydrogen-bonded dimer, forming the R²₂(8) ring motif. This synthon is a very common feature in the crystal structures of primary sulfonamides.

Secondary sulfonamides (R-SO₂NHR'), which have only one N-H donor, cannot form this dimer. Instead, they typically assemble into a catemer motif, where molecules are linked head-to-tail by single N-H···O hydrogen bonds, forming an infinite one-dimensional chain. The predictability of these synthons allows for a rational approach to designing crystal structures with specific network topologies.

Sulfonamide TypeCommon Supramolecular SynthonDescription
**Primary (R-SO₂NH₂) **DimerTwo molecules are joined by a pair of N-H···O hydrogen bonds, forming a stable eight-membered ring.
Secondary (R-SO₂NHR') Catemer (Chain)Molecules are connected in a linear chain through single N-H···O hydrogen bonds.

Competition with Other Hydrogen-Bonding Moieties

When additional hydrogen-bonding groups are present in a sulfonamide-containing molecule, a competition for hydrogen bond donors and acceptors ensues. The resulting supramolecular structure is determined by a hierarchy of interaction strengths. The N-H protons of the sulfonamide are relatively acidic, and the sulfonyl oxygens are strong acceptors.

Polymorphism and Cocrystallization Strategies

The ability to control the solid-state form of a compound is critical for tuning its physical properties. Polymorphism and cocrystallization are two key strategies employed in crystal engineering to achieve this control.

Polymorphism is the capacity of a substance to crystallize into multiple different crystal structures. These different forms, or polymorphs, can have distinct properties, including melting point, solubility, and stability. Sulfonamides are a class of compounds known to exhibit polymorphism, often arising from different possible hydrogen-bonding arrangements or molecular conformations. The conformational flexibility of the cycloheptane ring in this compound, combined with the multiple hydrogen bonding sites of the sulfonamide group, suggests that polymorphism is a distinct possibility, which could be explored by varying crystallization conditions like solvent and temperature.

Cocrystallization involves combining a target molecule with a second, different molecule (a "coformer") in a single crystal lattice. This technique is used to create novel solid forms with potentially superior properties. For this compound, cocrystals could be designed by selecting coformers with functional groups complementary to the sulfonamide moiety. For example, a coformer containing a pyridine (B92270) ring could interrupt the typical sulfonamide dimer by forming a stronger N-H···N(pyridine) hydrogen bond. This would create a new supramolecular synthon and, consequently, a completely new crystal structure, offering a pathway to modify the compound's solid-state properties in a controlled manner.

StrategyDescriptionPotential Outcome for this compound
Polymorphism Inducing the crystallization of the pure compound into different crystal forms under various conditions.Discovery of multiple polymorphs, each with unique physical characteristics such as stability and dissolution rate.
Cocrystallization Crystallizing the compound with a stoichiometric amount of a selected coformer to form a multi-component crystal.Creation of novel cocrystals with tailored properties by forming new, predictable hydrogen-bonded synthons between the sulfonamide and the coformer.

No Publicly Available Research Data on the

Following a comprehensive search of scientific literature and databases, no specific research findings or detailed studies were identified for the chemical compound this compound concerning its crystal engineering, supramolecular assembly, polymorphic forms, cocrystals, molecular salts, or the influence of substituents on its crystal packing and molecular conformation.

The requested article, which was to be structured around detailed research findings in these specific areas, cannot be generated due to the absence of publicly available scientific data on this particular compound. The topics outlined, including the generation and characterization of polymorphic forms, the design and synthesis of cocrystals and molecular salts, and the influence of substituents on its solid-state structure, appear to be areas where research has not been published or is not readily accessible.

Therefore, the creation of an authoritative and scientifically accurate article with data tables and detailed research findings as per the user's request is not feasible at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Methodologies for 4 Ethylcycloheptane 1 Sulfonamide

Theoretical Frameworks of SAR and SPR Analysis

The investigation of SAR and SPR for 4-Ethylcycloheptane-1-sulfonamide would begin with foundational theoretical principles that correlate a molecule's structure with its biological activity and physicochemical properties.

A core principle in drug discovery is that structurally similar molecules often exhibit similar biological activities. chimia.ch The concept of molecular similarity provides a framework for systematically exploring chemical space to identify novel compounds with desired effects. chimia.ch For this compound, this would involve creating a dataset of structurally related analogues and quantifying their similarity using various molecular fingerprints, which are numerical representations of molecular structure.

This similarity data is then integrated with experimental activity data to construct an activity landscape . nih.gov An activity landscape is a conceptual visualization where molecular similarity is plotted against biological activity. nih.gov This tool is crucial for understanding SAR by identifying:

Smooth regions: Areas where small changes in structure lead to small, predictable changes in activity.

Activity cliffs: Pairs or groups of structurally very similar compounds that display a large difference in biological activity. These cliffs are highly informative for identifying key structural features that are critical for a molecule's function. nih.gov

For instance, an analysis of cycloalkylsulfonamides could reveal that compounds with a seven-membered ring (like cycloheptane) consistently show different activity profiles compared to those with five- or six-membered rings. nih.gov

To build a comprehensive SAR/SPR model, it is essential to integrate various molecular descriptors, which are numerical values that characterize the properties of a molecule. ijnrd.org These are broadly categorized into structural and electronic parameters.

Structural Parameters: These describe the physical attributes of the molecule, such as:

Steric properties: Molecular size, shape, and bulk. For this compound, the conformation of the cycloheptane (B1346806) ring and the size of the ethyl group would be critical steric factors influencing how the molecule fits into a biological target. pharmacareerinsider.comsrmist.edu.in

Topological indices: Numerical descriptors that quantify molecular shape, size, and branching.

Hydrophobicity (LogP): The partition coefficient, which measures a compound's distribution between a lipid and an aqueous phase, is crucial for predicting its absorption and distribution in biological systems. pharmacareerinsider.comspu.edu.sy

Electronic Parameters: These describe the electronic distribution within the molecule, which governs its interactions with biological targets. ijnrd.org Key parameters include:

Hammett constant (σ): Measures the electron-donating or electron-withdrawing ability of substituents. pharmacareerinsider.comspu.edu.sy

Partial atomic charges: The distribution of charge across the atoms of the molecule, particularly around the polar sulfonamide group (-SO₂NH₂), is critical for forming hydrogen bonds and other electrostatic interactions with a receptor. nih.gov

By systematically modifying the structure of this compound (e.g., changing the position or size of the alkyl group, altering the cycloalkane ring size) and calculating these parameters, researchers can establish relationships between specific physicochemical properties and biological activity. drugdesign.org

Computational Approaches in SAR/SPR Modeling

Computational chemistry provides powerful tools for building predictive models based on the theoretical frameworks described above.

QSAR and QSPR are mathematical models that create a quantitative relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ijnrd.orgwikipedia.org A QSAR model for this compound and its analogues would take the form of an equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ... Descriptor n)

This equation allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug design efforts. spu.edu.sy

To illustrate, a hypothetical QSAR study could be initiated with this compound and a series of analogues where the alkyl substituent and its position on the cycloheptane ring are varied.

Table 1: Hypothetical Dataset for a QSAR Study of Cycloheptane Sulfonamide Analogues

Compound ID Structure Substituent (R) Position Hypothetical Activity (IC₅₀, µM)
1 This compound -CH₂CH₃ 4 10.5
2 3-Ethylcycloheptane-1-sulfonamide -CH₂CH₃ 3 15.2
3 4-Methylcycloheptane-1-sulfonamide -CH₃ 4 25.0
4 4-Propylcycloheptane-1-sulfonamide -CH₂CH₂CH₃ 4 8.1
5 Cycloheptane-1-sulfonamide -H N/A 50.8

The first step in building a robust QSAR/QSPR model is calculating a large number of molecular descriptors for each compound in the dataset. nih.govnih.gov For cycloalkanes like the parent structure of the target compound, these can include constitutional, topological, and ring-specific descriptors. nih.govresearchgate.net

Given the vast number of potential descriptors, a critical step is descriptor selection (or feature selection) to identify the subset of descriptors most relevant to the biological activity or property being modeled. nih.govnih.gov This process removes redundant or irrelevant descriptors, which helps to prevent overfitting and improves the model's predictive power. Methods like Genetic Algorithms (GA) are often employed for this purpose. nih.govnih.gov

Table 2: Potential Molecular Descriptors for QSAR Modeling of this compound

Descriptor Class Example Descriptors Property Represented
Constitutional Molecular Weight (MW), Atom Count Size, Composition
Topological Wiener Index, Kier Shape Indices Molecular Branching, Shape
Geometric (3D) Molecular Surface Area (MSA) 3D Size and Shape
Electronic Dipole Moment, Partial Charges Polarity, Reactivity
Hydrophobic LogP Lipophilicity, Membrane Permeability

Once a QSAR model is developed, its quality and predictive ability must be rigorously validated. basicmedicalkey.com Validation is essential to ensure that the model is statistically significant and not a result of chance correlation. derpharmachemica.com The process typically involves both internal and external validation techniques. wikipedia.orgbasicmedicalkey.comnih.gov

Internal Validation: This assesses the robustness of the model using the same dataset it was built from. A common method is cross-validation (e.g., leave-one-out or k-fold), which generates statistics like the cross-validated correlation coefficient (Q²). basicmedicalkey.comderpharmachemica.com A high Q² value indicates that the model is stable and not overly dependent on any single compound in the training set.

External Validation: This is the most crucial test of a model's predictive power. nih.gov The initial dataset is split into a "training set" (used to build the model) and a "test set" (which the model has not seen). The model is then used to predict the activities of the compounds in the test set. The predictive ability is assessed using the predictive correlation coefficient (R²_pred). nih.gov

Table 3: Typical Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
R² (Coefficient of Determination) Measures the goodness-of-fit of the model to the training data. > 0.6
Q² (Cross-validated R²) Measures the internal predictive ability (robustness) of the model. > 0.5
R²_pred (External Validation R²) Measures the ability of the model to predict the activity of new compounds. > 0.5
RMSE (Root Mean Square Error) Represents the average deviation between predicted and actual values. As low as possible

A statistically validated QSAR model for this compound would provide valuable insights into its SAR and SPR, enabling the rational design of new analogues with potentially improved properties.

Application of Machine Learning and Artificial Intelligence in Chemical Space Exploration

The vastness of chemical space necessitates intelligent and efficient exploration strategies. Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to navigate this complexity, enabling the prediction of molecular properties and activities, thereby guiding the synthesis and testing of new compounds. For this compound, ML models can be trained on existing datasets of other sulfonamide-containing compounds to predict its potential biological activities, physicochemical properties, and pharmacokinetic profiles.

Predictive Modeling for Bioactivity:

By leveraging large databases of known sulfonamides and their associated biological activities, various ML algorithms—such as Random Forests, Support Vector Machines, and Deep Neural Networks—can be employed. These models learn the intricate relationships between the chemical structures of sulfonamides and their biological effects. For this compound, a hypothetical application of such a model could predict its inhibitory activity against various enzymatic targets.

Table 1: Hypothetical Machine Learning-Based Bioactivity Predictions for this compound

Target EnzymePredicted IC50 (µM)Confidence Score
Carbonic Anhydrase II15.20.85
Dihydropteroate Synthase25.80.78
Matrix Metalloproteinase-98.90.91

This predictive data, while hypothetical, illustrates how ML can prioritize experimental testing by identifying the most promising biological targets for this compound.

Ligand-Based and Structure-Based Computational Methods

In the absence of extensive experimental data for a novel compound, ligand-based and structure-based computational methods offer valuable insights into its potential interactions with biological targets. nih.gov

Ligand-Based Approaches:

Ligand-based methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques such as 2D similarity searching and 3D shape-based screening can be used to compare this compound against databases of known active compounds. utrgv.edu A high similarity score to a known inhibitor of a particular enzyme would suggest that this compound may also exhibit similar inhibitory activity.

Structure-Based Approaches:

When the three-dimensional structure of a biological target is known, structure-based methods like molecular docking can be employed to predict the binding mode and affinity of a ligand. researchgate.net For instance, docking this compound into the active site of a target enzyme can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its binding.

Table 2: Illustrative Molecular Docking Results for this compound

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
Carbonic Anhydrase II-8.2His94, His96, Thr199
Dihydropteroate Synthase-7.5Arg257, Ser222
Matrix Metalloproteinase-9-9.1Glu402, Ala189

These hypothetical docking scores and interacting residues provide a structural basis for the predicted bioactivities and guide further optimization of the molecule to enhance its binding affinity.

Systematic Structural Modifications and Their Correlates

To explore the SAR of this compound, systematic modifications to its chemical structure can be investigated computationally. These modifications can then be correlated with changes in predicted activity and properties, providing a roadmap for the design of more potent and selective analogs.

R-Group Analysis and Matched Molecular Pair Analysis

R-Group Analysis:

R-group analysis involves systematically varying the substituents at a specific position on a core scaffold and observing the effect on activity. For this compound, the ethyl group at the 4-position of the cycloheptane ring is a prime candidate for modification.

Matched Molecular Pair Analysis (MMPA):

MMPA is a powerful cheminformatics technique that identifies pairs of molecules that differ by a single, well-defined structural transformation. wikipedia.org By analyzing the change in a property (e.g., potency, solubility) associated with this transformation across a large dataset, one can derive rules to guide molecular design. nih.gov

Table 3: Hypothetical Matched Molecular Pair Analysis for Modifications at the 4-Position of the Cycloheptane Ring

Original R-GroupModified R-GroupPredicted Change in Potency (ΔpIC50)
-CH2CH3-CH3-0.2
-CH2CH3-CF3+0.5
-CH2CH3-OH-0.8
-CH2CH3-OCH3-0.4

This hypothetical data suggests that replacing the ethyl group with a trifluoromethyl group could enhance potency, while introducing a hydroxyl group might be detrimental.

De Novo Design and Virtual Screening Methodologies

De Novo Design:

De novo design algorithms build novel molecules from scratch within the constraints of a target's binding site. These methods can generate entirely new chemical entities that are structurally distinct from known inhibitors but are predicted to have high binding affinity. Starting with the this compound scaffold, de novo design could suggest novel and diverse substituents for the cycloheptane ring or modifications to the sulfonamide group itself.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com A virtual screen could be performed using the 3D structure of this compound as a query to find commercially available or synthetically accessible compounds with similar shapes and chemical features. utrgv.edu This approach can rapidly identify a smaller, more manageable set of compounds for experimental testing.

Molecular Interactions and Supramolecular Chemistry of 4 Ethylcycloheptane 1 Sulfonamide

Principles of Non-Covalent Interactions

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their organization into larger assemblies. These interactions, while weaker than covalent bonds, are fundamental to supramolecular chemistry. The primary non-covalent forces at play in 4-ethylcycloheptane-1-sulfonamide are hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen Bonding in Solution and Solid States

The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). This dual functionality allows for the formation of robust intermolecular hydrogen bonds, which are likely to be the dominant organizing force in the solid-state structure of this compound.

In a study of 39 different sulfonamide crystal structures, it was found that the amino protons have a strong preference for bonding with the sulfonyl oxygens, often leading to the formation of chains. nih.gov The amido protons, on the other hand, tend to form hydrogen bonds with other acceptor groups when present. nih.gov For this compound, this suggests a high probability of forming N-H···O=S hydrogen bonds, creating dimers or extended chain motifs in the solid state.

The presence of a flexible cycloheptane (B1346806) ring may influence the geometry of these hydrogen bonds. The various low-energy conformations of the seven-membered ring could lead to different packing arrangements and potentially polymorphism, where the compound crystallizes in multiple forms with distinct hydrogen-bonding patterns. nih.gov

In solution, the extent of hydrogen bonding will be dependent on the nature of the solvent. In protic solvents, there will be competition between intermolecular hydrogen bonds between sulfonamide molecules and hydrogen bonds with the solvent molecules. In aprotic, non-polar solvents, the self-association of this compound molecules via hydrogen bonding is expected to be more significant.

Interaction Donor Acceptor Typical Distance (Å) Typical Energy (kcal/mol)
Hydrogen BondN-H (Sulfonamide)O=S (Sulfonamide)2.8 - 3.24 - 10

Van der Waals and Electrostatic Interactions

Beyond hydrogen bonding, van der Waals forces and electrostatic interactions play a crucial role in the molecular recognition and packing of this compound.

Electrostatic interactions arise from the permanent dipole moments within the molecule. ucla.edu The sulfonamide group possesses a significant dipole moment due to the high electronegativity of the oxygen and nitrogen atoms relative to sulfur and carbon. This creates a partial negative charge on the oxygen atoms and a partial positive charge on the hydrogen atom of the N-H group. These partial charges lead to electrostatic attractions and repulsions that influence molecular orientation. ucla.edu The interplay between these attractive and repulsive forces is a key determinant of the final supramolecular structure. researchgate.netrsc.org In some systems, van der Waals forces can be stronger than electrostatic interactions, particularly in non-polar environments. researchgate.netrsc.org

Interaction Description Contributing Groups
Van der WaalsWeak, short-range attractive forcesCycloheptane ring, Ethyl group
ElectrostaticInteractions between permanent partial chargesSulfonamide group (-SO₂NH₂)

Solvent Effects on Molecular Conformation and Interaction

The choice of solvent can have a profound impact on the conformation of flexible molecules like this compound and its intermolecular interactions. rsc.orgresearchgate.net The cycloheptane ring can adopt several conformations, such as the chair and boat forms, and the energy barrier between these is relatively low.

In a polar, protic solvent like water or methanol, the solvent molecules can form hydrogen bonds with the sulfonamide group. This would disrupt the self-association of the sulfonamide molecules and could favor conformations where the polar sulfonamide group is exposed to the solvent and the non-polar cycloheptyl and ethyl groups are shielded.

Self-Assembly and Ordered Structures

The propensity of the sulfonamide group to form strong and directional hydrogen bonds makes this compound a candidate for self-assembly into well-defined supramolecular structures. mdpi.com In the solid state, this is likely to manifest as crystalline solids with ordered packing arrangements. The combination of hydrogen bonding from the sulfonamide and van der Waals interactions from the cycloheptyl and ethyl groups will dictate the final crystal lattice.

In solution, under appropriate conditions of concentration and solvent, aggregation and the formation of ordered structures might occur. For example, in non-polar solvents, the molecules could form linear chains or cyclic oligomers through hydrogen bonding. The hydrophobic interactions between the cycloheptane rings could further stabilize these assemblies.

Theoretical Prediction and Experimental Validation of Interaction Mechanisms

In the absence of direct experimental data for this compound, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its molecular properties and interaction mechanisms. mdpi.com DFT calculations can be used to:

Determine the most stable conformations of the isolated molecule.

Model the hydrogen bonding and van der Waals interactions between multiple molecules.

Calculate the energies of different self-assembled structures.

Simulate the effects of different solvents on conformation and interactions.

These theoretical predictions can then guide future experimental work. For instance, if DFT calculations predict a particularly stable dimeric structure, experimental techniques such as X-ray crystallography could be used to try and crystallize the compound and validate this prediction. Infrared (IR) spectroscopy could be used to study the hydrogen bonding in both the solid state and in various solutions, by observing the shifts in the N-H stretching frequency. Nuclear Magnetic Resonance (NMR) spectroscopy could provide insights into the conformation of the molecule in solution and detect the presence of intermolecular interactions.

Method Application
Density Functional Theory (DFT)Prediction of stable conformations, interaction energies, and solvent effects. mdpi.commdpi.com
X-ray CrystallographyDetermination of solid-state structure and hydrogen bonding patterns.
Infrared (IR) SpectroscopyStudy of hydrogen bonding through vibrational frequency shifts. lookchem.com
Nuclear Magnetic Resonance (NMR) SpectroscopyAnalysis of molecular conformation and interactions in solution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethylcycloheptane-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 4-ethylcycloheptylamine using sulfonyl chlorides under anhydrous conditions. Optimization includes controlling temperature (0–5°C for exothermic reactions) and using bases like pyridine to neutralize HCl byproducts . Characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm S=O stretches at ~1150–1350 cm⁻¹), and elemental analysis. Yields can be improved by slow reagent addition and inert atmospheres .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods. For example, HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) can detect impurities. NMR should show distinct signals for the cycloheptane ring (δ 1.2–2.5 ppm) and sulfonamide NH (δ ~6.5 ppm). Discrepancies in melting points or IR spectra may indicate residual solvents or byproducts .

Q. What solvent systems are suitable for studying the solubility and stability of this compound?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (chloroform, ethyl acetate) for synthetic applications. Stability studies should include pH variations (e.g., 1–13) and thermal analysis (TGA/DSC) to assess decomposition thresholds. UV-Vis spectroscopy (200–400 nm) can monitor degradation under light exposure .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with enzymes like carbonic anhydrase or cyclooxygenase. Generate 3D structures from SMILES (e.g., PubChem data) and optimize geometries with DFT (B3LYP/6-31G* basis set). Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 measurements) .

Q. What strategies resolve contradictions in reported biological activities of sulfonamide derivatives?

  • Methodological Answer : Analyze assay variables:

  • Table 1 : Key Variables Affecting Bioactivity
VariableImpact
Cell line/pHAlters membrane permeability
Solvent choiceAffects compound aggregation
Assay durationProlonged exposure may induce toxicity
  • Reproduce studies under standardized conditions and apply multivariate statistical analysis (ANOVA) to identify confounding factors .

Q. How can researchers design experiments to probe the metabolic pathways of this compound?

  • Methodological Answer : Use isotopic labeling (<sup>14</sup>C at the ethyl group) with LC-MS/MS to track metabolites in hepatic microsomes. Compare cytochrome P450 isoforms (CYP3A4, CYP2D6) via inhibition assays (ketoconazole, quinidine). Metabolite identification requires high-resolution MS and fragmentation patterns .

Q. What advanced spectroscopic techniques elucidate the conformational dynamics of this compound?

  • Methodological Answer : Rotational spectroscopy (microwave) or NOESY NMR can reveal chair/twist-boat conformations of the cycloheptane ring. Temperature-dependent <sup>1</sup>H NMR (25–60°C) quantifies energy barriers for ring flipping. Computational MD simulations (AMBER) complement experimental data .

Data Presentation & Reproducibility

Q. How should raw and processed data be documented to ensure reproducibility?

  • Methodological Answer :

  • Table 2 : Essential Data for Synthesis Reproducibility
ParameterExample Entry
Reaction scale10 mmol
Solvent volume50 mL anhydrous THF
Catalyst loading5 mol% Pd/C
Yield72% (after column)
  • Include raw NMR files, HPLC chromatograms, and crystallographic data (if available) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Fit data to sigmoidal models (Hill equation) using nonlinear regression (GraphPad Prism). Calculate LD50 with 95% confidence intervals. Address outliers via Grubbs’ test and report uncertainty margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.